5-Octyl-1,3,4-thiadiazol-2-amine
Overview
Description
5-Octyl-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C10H19N3S and a molecular weight of 213.35 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, such as this compound, has been reported in the literature . These compounds are typically synthesized through reactions involving phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,3,4-thiadiazole ring, which is a five-membered ring containing sulfur and two nitrogen atoms . The InChI code for this compound is 1S/C10H19N3S/c1-2-3-4-5-6-7-8-9-12-13-10(11)14-9/h2-8H2,1H3,(H2,11,13) .
Chemical Reactions Analysis
1,3,4-Thiadiazole derivatives, including this compound, have been found to exhibit a broad range of biological activities . The presence of the =N-C-S moiety and strong aromaticity of the ring are thought to contribute to these activities .
Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a predicted melting point of 186-187°C and a predicted boiling point of 344.6°C at 760 mmHg . The compound has a predicted density of 1.1 g/cm3 and a predicted refractive index of n20D 1.54 . Its pKb value is predicted to be 3.76 .
Safety and Hazards
The safety information for 5-Octyl-1,3,4-thiadiazol-2-amine indicates that it has several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
5-Octyl-1,3,4-thiadiazol-2-amine is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that has been shown to have diverse pharmacological activities 1,3,4-thiadiazol derivatives have been reported to exhibit anticancer properties , suggesting potential targets within cancer cell lines.
Mode of Action
It’s known that 1,3,4-thiadiazol derivatives can interact with various cellular targets to exert their effects . For instance, some derivatives have shown good anti-proliferative effects against cancer cell lines .
Pharmacokinetics
The compound’s molecular weight of 21334 may influence its bioavailability and distribution within the body.
Result of Action
Some 1,3,4-thiadiazol derivatives have demonstrated promising anticancer activity, suggesting their potential as lead compounds for further drug development .
Biochemical Analysis
Biochemical Properties
1,3,4-thiadiazole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves binding to the active sites of enzymes or interacting with specific protein domains, which can influence the function of these biomolecules .
Cellular Effects
Some 1,3,4-thiadiazole derivatives have demonstrated anti-proliferative effects, suggesting that they may influence cell function . These effects could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5-octyl-1,3,4-thiadiazol-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3S/c1-2-3-4-5-6-7-8-9-12-13-10(11)14-9/h2-8H2,1H3,(H2,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIQAJNFLWQEOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=NN=C(S1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701327991 | |
Record name | 5-octyl-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701327991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658503 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
118863-97-1 | |
Record name | 5-octyl-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701327991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-octyl-1,3,4-thiadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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